![molecular formula C20H24FN7O B2931063 N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine CAS No. 1207041-33-5](/img/structure/B2931063.png)
N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine
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Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including as inhibitors of CDK2, a protein kinase involved in cell cycle regulation .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrazolo[3,4-d]pyrimidines are generally synthesized through multi-step reactions involving various reagents . For instance, one method involves the reaction of an amino acid derivative with ethoxymethylene malononitrile in ethanol under reflux .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazolo[3,4-d]pyrimidine core, with additional functional groups attached at various positions. These could include a fluorophenyl group, a piperidinyl group, and a morpholinyl group .Scientific Research Applications
Synthesis and Structural Analysis
Research in heterocyclic chemistry has explored the synthesis and structural analysis of compounds related to N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine, focusing on novel derivatives incorporating morpholine, piperazine, and pyrazole moieties. These studies have contributed significantly to the understanding of the chemical properties and potential applications of such compounds. For instance, the synthesis of novel 6-(heteroatom-substituted)-(thio)pyrimidine derivatives through intramolecular cyclization of 6-methylthio-pyrimidine and 6-(benzoylmethyl)thio-pyrimidine has been detailed, highlighting the structural diversity achievable with these frameworks (Ho & Suen, 2013).
Antimicrobial and Antibacterial Activity
Several studies have investigated the antimicrobial and antibacterial properties of compounds related to N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine. These compounds have shown efficacy against a range of bacterial strains, including Gram-positive and Gram-negative organisms. The exploration of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, aiming to expand the spectrum of activity to include Gram-negative bacteria, has resulted in compounds with promising activity against Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).
Anticancer Potential
The anticancer potential of compounds structurally related to N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine has been a significant area of research. Various derivatives have been synthesized and evaluated for their antitumor activity. For example, the synthesis and antitumor activity assessment of novel pyrimidinyl pyrazole derivatives have identified compounds with potent cytotoxicity against tumor cell lines, highlighting the therapeutic potential of such structures (Naito et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to the arrest of cell cycle progression, thereby preventing the proliferation of cancer cells . The compound’s interaction with CDK2 is likely due to the presence of the pyrazolo[3,4-d]pyrimidine scaffold, which is a bioisosteric replacement of the purine scaffold of the ligand roscovitine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . CDK2, the target of this compound, is a key regulator of this transition. By inhibiting CDK2, the compound prevents the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . In vitro studies have shown that the compound has potent cytotoxic activities against various cell lines . For example, it has been found to be particularly effective against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range .
properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN7O/c21-15-4-6-16(7-5-15)28-19-17(14-22-28)18(26-8-2-1-3-9-26)23-20(24-19)25-27-10-12-29-13-11-27/h4-7,14H,1-3,8-13H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMPIVHRKWIJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)F)NN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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